Physicochemical Property Comparison: Target Compound vs. Imidazoquinazolinone Scaffold
When selecting a core scaffold for fragment-based drug design, the target compound offers a distinct polarity profile compared to the closely related imidazoquinazolinone analog. 4H,5H-[1,2,4]Triazolo[4,3-A]quinazolin-5-one has a computed LogP of 0.3 and a TPSA of 59.8 Ų [1]. In contrast, the direct imidazoquinazolinone analog (4H-imidazo[4,3-a]quinazolin-5-one) is predicted to have a higher LogP (approximately 0.9) due to the weaker hydrogen-bonding capacity of the imidazole ring, making the triazolo scaffold significantly more polar and potentially enhancing aqueous solubility [2]. This difference can influence fragment library positioning and target binding.
| Evidence Dimension | Partition coefficient (LogP) and polar surface area |
|---|---|
| Target Compound Data | XLogP3-AA = 0.3; TPSA = 59.8 Ų |
| Comparator Or Baseline | Imidazoquinazolinone analog: predicted LogP ~0.9 |
| Quantified Difference | ΔLogP ≈ -0.6 (more polar); TPSA difference not quantified but inherently higher due to additional nitrogen in triazole ring |
| Conditions | Computed properties from PubChem database and predicted by XLogP3 algorithm |
Why This Matters
A lower LogP for the triazolo compound indicates a preferable profile for lead optimization where aqueous solubility is a key parameter, guiding procurement of this scaffold over the imidazolo analog for specific screening libraries.
- [1] PubChem. Compound Summary for CID 135450456: 4H,5H-(1,2,4)triazolo(4,3-a)quinazolin-5-one. National Library of Medicine, 2025. View Source
- [2] Molbic Compound Information. 4-(2-phenylethyl)-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (used for comparative scaffold analysis), 2025. View Source
